Cafenstrole

Overview

Description

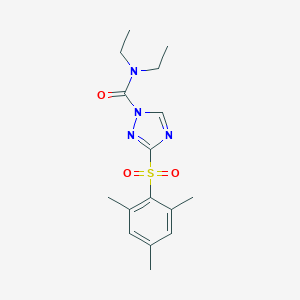

Cafenstrole (IUPAC: N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide; CAS No. 125306-83-4) is a triazole-class herbicide widely used in rice paddies and turf management. It acts as a pre-emergent to early post-emergent herbicide, targeting very-long-chain fatty acid (VLCFA) biosynthesis by inhibiting fatty acid elongases (FAEs), critical enzymes in lipid metabolism . This compound exhibits high selectivity for rice (Oryza sativa) and turfgrass (Zoysia spp.), with residual activity lasting 50–150 days depending on the ecosystem . Its molecular structure comprises a sulfonyl group and a triazole ring, contributing to its stability and target specificity . This compound is classified under the K3 herbicide group by the Herbicide Resistance Action Committee (HRAC), sharing mechanistic similarities with other VLCFA biosynthesis inhibitors like flufenacet and fenoxasulfone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cafenstrole involves acylation and amination reactions under alkaline conditions. The process typically includes the following steps :

Acylation: The initial step involves the acylation of a triazole ring with a suitable acylating agent.

Amination: The acylated product is then subjected to amination under alkaline conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, is common for the purification and validation of this compound .

Chemical Reactions Analysis

Types of Reactions: Cafenstrole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Phytotoxicity Studies

Cafenstrole has been evaluated for its phytotoxic effects on various crops and weeds:

- Rice : In studies involving Oryza sativa, this compound demonstrated effective control over grassy weeds such as crabgrass and barnyardgrass during pre- and early post-emergence stages. However, its contact phytotoxicity was found to be relatively low .

- Weeds : The herbicide's selectivity allows it to target specific weed species while minimizing harm to rice plants, making it a valuable tool for integrated weed management in paddy fields .

Environmental Impact

The environmental fate of this compound has been a subject of investigation due to its potential effects on non-target organisms:

- Toxicity Profile : this compound exhibits low toxicity to mammals but moderate toxicity to aquatic species and birds. Its persistence in soil is also low, reducing the risk of long-term ecological impacts .

- Ecotoxicological Studies : Research indicates that while this compound is effective against target weeds, its use should be monitored to mitigate risks to beneficial organisms such as honeybees and aquatic life .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

Mechanism of Action

Cafenstrole exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids. It specifically targets the microsomal elongase enzyme, which is involved in the elongation of fatty acids beyond 18 carbon atoms. This inhibition disrupts the formation of essential fatty acids, leading to impaired cell membrane integrity and ultimately causing the death of the target weeds . The presence of an -SO2- linkage in the triazole ring is crucial for its inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cafenstrole is functionally and structurally analogous to several herbicides, particularly those in the K3 group. Below is a detailed comparison:

Table 1: Key Properties of this compound and Related Herbicides

Mechanistic Similarities and Differences

- VLCFA Inhibition: All three compounds inhibit FAEs, disrupting lipid biosynthesis in plants and protozoa. This compound and flufenacet broadly inhibit FAE isozymes in Arabidopsis thaliana, while fenoxasulfone shows narrower specificity .

- Potency: this compound exhibits a 700-fold higher potency ratio (IC50 for trophozoite proliferation vs. cyst formation) compared to flufenacet (3-fold) and fenoxasulfone (6-fold). This is attributed to its superior permeability in cyst-stage Entamoeba invadens .

- Lipidomic Effects : Untargeted lipidomics revealed that all three herbicides alter lipid profiles in Entamoeba cells, but this compound uniquely depletes C24:0 and C26:0 acyl chains, critical for cyst wall formation .

Structural and Functional Divergence

- Chemical Backbone: this compound’s triazole-sulfonyl structure contrasts with flufenacet’s thiadiazole-carboxamide and fenoxasulfone’s oxadiazole-sulfonamide groups. These differences influence binding affinities to FAEs .

- Environmental Persistence : this compound has moderate soil adsorption (Koc = 300–500 mL/g) and a half-life of 30–60 days, whereas flufenacet is more persistent (half-life >100 days) .

Table 2: Ecological and Health Impact Comparison

Biological Activity

Cafenstrole, chemically known as N,N-diethyl-3-mesitylene sulfonyl-1H-1,2,4-triazole-1-formamide, is a synthetic compound primarily recognized for its herbicidal properties. This article provides a comprehensive overview of its biological activity, including its effects on plant growth, cellular processes, and potential applications in agriculture.

This compound acts as a selective herbicide, particularly effective against various weeds while exhibiting a high safety profile for crops like rice. Its mechanism involves inhibiting the elongation of very-long-chain fatty acids (VLCFAs), which are crucial for plant development and cuticle formation. This inhibition affects several physiological processes within plants.

Key Mechanisms:

- Inhibition of VLCFA Elongation : this compound targets key enzymes involved in the VLCFA elongation pathway, leading to altered lipid profiles and impacting cell growth and division.

- Cell Proliferation Effects : At lower concentrations (30 nM), this compound promotes leaf growth by enhancing cell proliferation in vascular tissues without causing significant growth retardation. In contrast, higher concentrations (3 µM) lead to severe growth inhibition and impaired cuticle formation .

Growth Studies

Research has demonstrated that this compound treatment results in distinctive phenotypic changes in treated plants. For instance, Arabidopsis seedlings treated with 30 nM this compound exhibited:

- Increased Leaf Area : Leaf blade area increased by 1.7-fold compared to controls.

- Cell Division : A significant increase in the number of cells within the vasculature was observed .

Phytotoxicity on Rice

A study investigating the phytotoxic effects of this compound on rice (Oryza sativa) revealed that:

- Inhibition of Seedling Growth : this compound inhibited the emergence and growth of rice seedlings across various soil depths.

- Selectivity : The compound demonstrated high selectivity against certain weed species while maintaining safety for rice cultivation .

Data Table: Effects of this compound on Plant Growth

| Concentration (nM) | Leaf Area (mm²) | Cell Number | Growth Phenotype |

|---|---|---|---|

| Control | 14.4 ± 2.5 | 17,265 ± 2,467 | Normal leaf development |

| 30 | 24.0 ± 5.0 | 29,297 ± 6,765 | Enhanced growth |

| 3000 | Not measured | Not measured | Severe growth retardation |

Case Studies

- Herbicide Efficacy Study : A comprehensive field study evaluated the efficacy of this compound in controlling barnyard grass (Echinochloa crus-galli) and other weed species in rice paddies. Results indicated a significant reduction in weed biomass while maintaining high crop safety levels .

- Cellular Mechanism Investigation : A laboratory study focused on the cellular mechanisms affected by this compound treatment in Arabidopsis thaliana. It was found that low doses promoted cell division in vascular tissues, suggesting potential applications in enhancing crop yield through targeted herbicide use .

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of Cafenstrole in modulating plant cell differentiation?

this compound inhibits very-long-chain fatty acid ((V)LCFA) synthesis, which indirectly reduces the concentration of transcription factors like LGO (LOSS OF GIANT CELLS FROM ORGANS), leading to de-differentiation of giant cells in Arabidopsis. Experimental validation involves using transcriptional reporters (e.g., pLGO::3×Venus-N7) to track LGO expression dynamics post-treatment .

Q. What are standard protocols for applying this compound in plant cell culture experiments?

this compound is typically dissolved in DMSO and applied at concentrations such as 300 nM in growth media. Detailed protocols should include timing (e.g., pre-treatment or during cell differentiation), solvent controls, and validation via qPCR or fluorescence-based reporters to monitor target gene expression .

Q. How can researchers ensure reproducibility in this compound experiments?

Follow guidelines for experimental documentation: include precise compound concentrations, genetic backgrounds (e.g., WT, ATML1-OX), and environmental conditions. Use multiple simulation seeds in computational models to account for stochastic variability .

Q. What controls are essential when studying this compound's effects on cell fate?

Include solvent-only controls (e.g., DMSO), untreated wild-type samples, and genetic controls (e.g., LGO-OX lines). Validate results with complementary assays, such as live imaging of cell division and transcriptional reporter systems .

Advanced Research Questions

Q. How should researchers design experiments to account for stochastic fluctuations in LGO concentration when using this compound?

Integrate stochastic computational models (e.g., C++-based Tissue simulations) with empirical data. Perform triplicate simulations with varied seeds (e.g., MSEED 300, 400, 500) to capture noise-driven threshold crossings in LGO levels .

Q. What methodologies are recommended for reconciling contradictory results from this compound application across genetic backgrounds?

Conduct comparative studies using isogenic lines (e.g., WT vs. ATML1-OX vs. LGO-OX). Analyze threshold-dependent responses via dose-response curves and parameter sweeps in computational models to identify critical (V)LCFA-LGO interaction nodes .

Q. How can temporal dynamics of this compound-induced LGO reduction be systematically measured?

Use time-lapse imaging of LGO transcriptional reporters combined with membrane markers (e.g., 35S::mCherry-RCI2A). Sample at intervals (e.g., daily for 5–7 days) to capture delayed expression changes preceding cell division .

Q. What strategies validate computational predictions of this compound's effects on giant cell identity?

Compare simulated LGO concentration trajectories (e.g., deterministic vs. stochastic models) with empirical fluorescence intensity data from reporter lines. Use statistical tools like MATLAB or Python’s Matplotlib for cross-validation .

Q. How do researchers address threshold variability in this compound-treated systems?

Employ parameter estimation techniques (e.g., Bayesian inference) to determine H₁ and H₂ thresholds for LGO-driven differentiation. Validate via genetic perturbations (e.g., CRISPR knockouts of LGO regulatory elements) .

Q. What interdisciplinary approaches enhance this compound studies in developmental biology?

Combine single-cell RNA sequencing (scRNA-seq) with live-cell imaging to map gene expression heterogeneity post-Cafenstrole treatment. Use agent-based modeling to predict cell fate transitions at single-cell resolution .

Q. Data Analysis & Contradiction Management

Q. How should researchers analyze datasets where this compound fails to induce giant cell de-differentiation in LGO-OX lines?

Apply systems biology approaches: construct feedback loops in computational models to simulate LGO overexpression resilience. Test hypotheses by experimentally overexpressing (V)LCFA synthesis enzymes to bypass this compound’s inhibition .

Q. What statistical methods are optimal for this compound dose-response studies?

Use nonlinear regression (e.g., log-logistic models) to estimate EC₅₀ values. Pair with bootstrapping to quantify confidence intervals in datasets with high biological variability .

Q. How can conflicting results from this compound’s temporal effects be resolved?

Perform meta-analyses of time-course experiments across labs, standardizing metrics like LGO reporter decay rates. Use mixed-effects models to account for lab-specific variability .

Q. Methodological Integration

Q. What frameworks support integrating this compound experiments with multi-omics data?

Adopt modular workflows: couple transcriptomics (RNA-seq) with lipidomics to map (V)LCFA-LGO interactions. Use platforms like Galaxy or KNIME for reproducible pipeline design .

Q. How can researchers optimize this compound treatment for high-throughput screening?

Develop automated imaging pipelines (e.g., CellProfiler) to quantify giant cell division rates. Validate with machine learning classifiers trained on manually annotated datasets .

Properties

IUPAC Name |

N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S/c1-6-19(7-2)16(21)20-10-17-15(18-20)24(22,23)14-12(4)8-11(3)9-13(14)5/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEJHAAIJZXXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057949 | |

| Record name | Cafenstrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125306-83-4 | |

| Record name | Cafenstrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125306-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafenstrole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125306834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafenstrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-carboxamide, N,N-diethyl-3-[(2,4,6-trimethylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFENSTROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II8JP4LY7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.